Furan-3-Carboxamide vs. Furan-2-Carboxamide Regioisomerism: Cytotoxicity and Topoisomerase 1 Inhibition Divergence
In a focused SAR study of anthra[2,3-b]furancarboxamides, researchers directly compared furan-3-carboxamide (compound 1) with its structurally close furan-2-carboxamide regioisomers (compounds 5 and 6). The comparison revealed fundamental differences in drug-DNA complex formation, topoisomerase 1 inhibition efficacy, and the mechanisms of tumor cell death .
| Evidence Dimension | Cytotoxicity profile, DNA-binding mode, and topoisomerase 1 inhibition |
|---|---|
| Target Compound Data | Furan-3-carboxamide regioisomer: distinct cytotoxicity profile and mechanism of tumor cell death (qualitative observation; quantitative IC₅₀ values not publicly available in the abstract) |
| Comparator Or Baseline | Furan-2-carboxamide regioisomers (compounds 5 and 6): divergent DNA-binding and topoisomerase 1 inhibition profile |
| Quantified Difference | Regioisomerization generates derivatives whose antitumor properties 'may vary significantly'; specific quantitative difference requires full-text access. |
| Conditions | In vitro cytotoxicity assays against wild-type tumor cell lines and their isogenic sublines with P-glycoprotein overexpression/p53 inactivation. |
Why This Matters
This study provides direct experimental evidence that the position of the carboxamide moiety on the furan ring is a critical determinant of biological activity; researchers intending to use a dual-furan carboxamide scaffold in cancer or DNA-damage projects must specify the 3-carboxamide regioisomer to reproduce or extend this activity profile.
